molecular formula C9H17NO3 B8687664 4-[(3-Methylbutanoyl)amino]butanoic acid

4-[(3-Methylbutanoyl)amino]butanoic acid

Cat. No. B8687664
M. Wt: 187.24 g/mol
InChI Key: YWWFJNCQZCOHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Methylbutanoyl)amino]butanoic acid is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(3-Methylbutanoyl)amino]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3-Methylbutanoyl)amino]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-[(3-Methylbutanoyl)amino]butanoic acid

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

4-(3-methylbutanoylamino)butanoic acid

InChI

InChI=1S/C9H17NO3/c1-7(2)6-8(11)10-5-3-4-9(12)13/h7H,3-6H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

YWWFJNCQZCOHIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 20 gm (194 mMol) 4-aminobutyric acid in dichloromethane (700 ml) was added 56.8 ml (407 mMol) triethylamine and the mixture was stirred for 10 minutes. To the reaction mixture was then added a solution of 47.4 ml (388 mMol) isovaleryl chloride in dichloromethane (200 ml) dropwise and the resulting mixture was then stirred at room temperature for 2 hours. The reaction mixture was then filtered and the volatiles removed under reduced pressure. The residue was dissolved in 1N aqueous sodium hydroxide (150 ml) and the solution was stirred for 1.5 hours at room temperature. The aqueous solution was extracted with diethyl ether and the combined ether extracts were washed with water. All aqueous phases were combined and then acidified with concentrated hydrochloric acid. This mixture was then extracted well with ethyl acetate. These organic extracts were combined, dried over magnesium sulfate and concentrated under reduced pressure. The residue was slurried in hexane and the hexane decanted from the residue. Remaining residue was distilled in a bulb to bulb apparatus at 220° C. at 0.05 mmHg to give 8.0 g (22%) N-isovaleryl-4-aminobutyric acid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
56.8 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
47.4 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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